molecular formula C29H27N3O4S B2566739 2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1114654-32-8

2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No. B2566739
CAS RN: 1114654-32-8
M. Wt: 513.61
InChI Key: LSFJNKMWPBWMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O4S and its molecular weight is 513.61. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Tubulin Inhibition

Quinazolinone derivatives have demonstrated promising anticancer properties. A study highlighted the synthesis of triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents, showing potent anticancer activity across a wide panel of cancer cell lines due to their ability to inhibit tubulin assembly and disrupt tumor vasculature (Driowya et al., 2016). Another investigation into substituted benzo[h]quinazolines and related structures revealed significant anti-tubercular activity, highlighting their potential use in combating Mycobacterium tuberculosis (Maurya et al., 2013).

Antihypertensive Effects

Quinazolinone derivatives have also been synthesized and evaluated for their antihypertensive effects. Research into new derivatives of quinazolinones linked with isoxazole demonstrated good to moderate antihypertensive activity in vivo, indicating their potential as α1-adrenergic receptor blocking agents similar to clinically used analogues like prazosin (Rahman et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Several quinazolinone compounds have been synthesized and screened for antimicrobial and anti-inflammatory activities. A study designed and synthesized novel quinazoline derivatives, evaluating them for antimicrobial, analgesic, and anti-inflammatory properties. Among these, certain compounds showed good activity against microbes and effectively addressed pain and inflammation (Dash et al., 2017).

Antioxidant Properties

The antioxidant properties of quinazolinone derivatives were investigated, with specific focus on 2-substituted quinazolin-4(3H)-ones. This study determined that certain derivatives exhibit potent antioxidant activity, which could be crucial in developing treatments for oxidative stress-related diseases (Mravljak et al., 2021).

Corrosion Inhibition

Quinazolinone derivatives have been explored for their potential as corrosion inhibitors for mild steel in acidic medium. This application is significant in the field of materials science, offering a novel approach to protecting metals from corrosion (Errahmany et al., 2020).

properties

IUPAC Name

3-(2-methoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4S/c1-18(2)35-21-15-13-20(14-16-21)27-30-24(19(3)36-27)17-37-29-31-23-10-6-5-9-22(23)28(33)32(29)25-11-7-8-12-26(25)34-4/h5-16,18H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFJNKMWPBWMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.